3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of “3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid” are not available in the sources I found .Scientific Research Applications
Catalytic Applications
A study on the catalytic synthesis of isoamyl butyrate demonstrated that p-toluene sulfonic acid, a related compound, is superior to sulfuric acid as a catalyst in the esterification process. This research suggests potential applications of toluene sulfonic acid derivatives in esterification reactions, which could extend to compounds like 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid for similar or related syntheses (Lin Yuan, 2003).
Material Science and Polymer Chemistry
The synthesis and modification of hydroxyl-terminated hyperbranched polymer research utilized p-toluene sulfonic acid as a catalyst, indicating the role of sulfonic acid derivatives in polymer synthesis and modification. This implies that 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid could potentially be used in the synthesis or modification of polymers, enhancing their properties for various applications (Wang Xuechuan, 2012).
Crystallography and Structural Chemistry
Research on the crystal structures of sulfonamide compounds, including a closely related compound, highlighted significant conformational differences in the L-tyrosine cores of molecules. This study provides insight into how variations in sulfonamide derivatives, like 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid, could influence molecular conformation and interactions, relevant for designing materials with specific crystallographic properties (Muneeb Hayat Khan et al., 2011).
Organic Synthesis
Investigations into the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers to produce dihydropyrans and ketoolefins showcased the complex chemical transformations that sulfonamide derivatives can undergo. These findings hint at the potential synthetic utility of 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid in facilitating or undergoing similar transformative chemical reactions (Daisuke Shikanai et al., 2009).
Future Directions
properties
IUPAC Name |
3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7-3-5-9(6-4-7)18(16,17)12-10(8(2)13)11(14)15/h3-6,8,10,12-13H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZILOGOOPIXJAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304615 |
Source
|
Record name | Threonine, N-(p-tolylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid | |
CAS RN |
91280-33-0 |
Source
|
Record name | Threonine, N-(p-tolylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91280-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threonine, N-(p-tolylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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